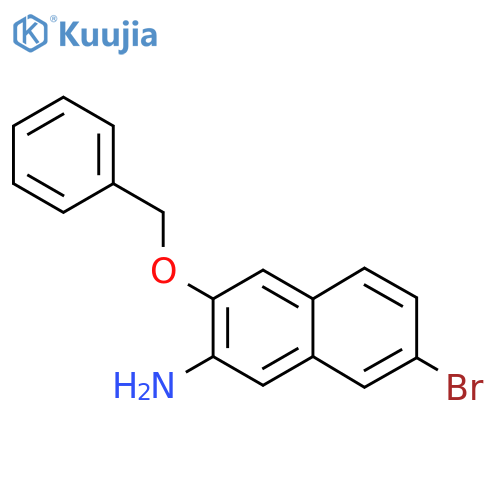Cas no 2407612-59-1 (3-Benzyloxy-7-bromo-naphthalen-2-amine)

2407612-59-1 structure
商品名:3-Benzyloxy-7-bromo-naphthalen-2-amine
3-Benzyloxy-7-bromo-naphthalen-2-amine 化学的及び物理的性質
名前と識別子
-
- DB-424070
- SCHEMBL22412158
- F98434
- 3-(Benzyloxy)-7-bromonaphthalen-2-amine
- 3-BENZYLOXY-7-BROMO-NAPHTHALEN-2-AMINE
- 2407612-59-1
- 3-Benzyloxy-7-bromo-naphthalen-2-amine
-
- インチ: 1S/C17H14BrNO/c18-15-7-6-13-10-17(16(19)9-14(13)8-15)20-11-12-4-2-1-3-5-12/h1-10H,11,19H2
- InChIKey: CEVINNCNSDABMT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=CC(=C(C=C2C=1)N)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 327.02588g/mol
- どういたいしつりょう: 327.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
3-Benzyloxy-7-bromo-naphthalen-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR02AHCE-250mg |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 250mg |
$172.00 | 2025-02-17 | |
| Aaron | AR02AHCE-100mg |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 100mg |
$103.00 | 2025-02-17 | |
| Aaron | AR02AHCE-1g |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 1g |
$343.00 | 2025-02-17 | |
| Aaron | AR02AHCE-10g |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 10g |
$1713.00 | 2025-02-17 | |
| Aaron | AR02AHCE-500mg |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 500mg |
$240.00 | 2025-02-17 | |
| Aaron | AR02AHCE-5g |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 5g |
$1028.00 | 2025-02-17 |
3-Benzyloxy-7-bromo-naphthalen-2-amine 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
2407612-59-1 (3-Benzyloxy-7-bromo-naphthalen-2-amine) 関連製品
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
